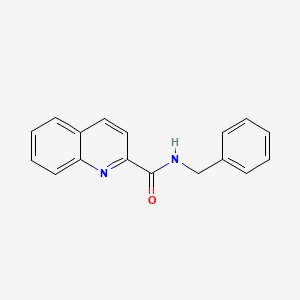

N-benzylquinoline-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

6019-43-8 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

N-benzylquinoline-2-carboxamide |

InChI |

InChI=1S/C17H14N2O/c20-17(18-12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19-16/h1-11H,12H2,(H,18,20) |

InChI Key |

NCPJAGWUFAKUJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3C=C2 |

solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Contextualization of Quinoline 2 Carboxamide Scaffolds in Organic Synthesis and Medicinal Chemistry

The quinoline (B57606) scaffold is a privileged structure in drug discovery, and its derivatives have been extensively investigated for a wide range of pharmacological activities. rsc.org The incorporation of a carboxamide group at the 2-position of the quinoline ring system gives rise to the quinoline-2-carboxamide (B1208818) core. This structural motif is of significant interest due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.org

In organic synthesis, various methods have been developed for the construction of the quinoline-2-carboxamide scaffold. These synthetic strategies often involve the coupling of a pre-formed quinoline-2-carboxylic acid with an appropriate amine or the construction of the quinoline ring from acyclic precursors already containing the carboxamide functionality. The versatility of these synthetic routes allows for the introduction of a wide array of substituents on both the quinoline ring and the amide nitrogen, facilitating the generation of large libraries of compounds for biological screening.

Rationale for Investigating N Benzylquinoline 2 Carboxamide: a Review of Structural Attributes and Potential Bioactivities

The specific focus on the N-benzyl substituted derivative stems from several key structural and biological considerations. The benzyl (B1604629) group introduces a degree of conformational flexibility and lipophilicity that can significantly influence the compound's interaction with biological targets.

Research has shown that N-benzylquinoline-2-carboxamide and its analogues can exhibit potent biological activities. For instance, certain quinoline-carboxamide derivatives have been identified as P2X7 receptor antagonists. nih.gov The P2X7 receptor is implicated in various pathological conditions, including cancer, making its antagonists promising candidates for drug development. nih.gov Structure-activity relationship (SAR) studies on these compounds have revealed that substitutions on the phenyl ring of the benzyl group can modulate their inhibitory potency. nih.gov

Furthermore, derivatives of quinoline-2-carboxamide (B1208818) have been investigated as carbonic anhydrase inhibitors. nih.gov Specifically, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, which include benzyl-substituted analogues, have demonstrated inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov Notably, some of these compounds displayed low nanomolar inhibition constants against hCA I and hCA II, highlighting their potential as leads for the design of novel inhibitors for these specific isoforms. nih.gov

Computational Chemistry and Theoretical Investigations of N Benzylquinoline 2 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of N-benzylquinoline-2-carboxamide

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic properties of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict a wide range of molecular attributes, from geometric parameters to reactivity indices. For this compound, DFT calculations offer a pathway to understanding its fundamental chemical nature.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system, while the LUMO would likely be distributed over the carboxamide linkage and the benzyl (B1604629) group. The energy of these orbitals and their gap can be calculated using DFT methods, providing insights into the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

This table presents hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for this compound

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netnih.gov It is a valuable tool for predicting how a molecule will interact with other chemical species. scispace.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas, susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the carboxamide group, highlighting these as sites for electrophilic interaction. The hydrogen atom of the amide group and the protons on the aromatic rings would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Reaction Mechanism Elucidation for this compound Syntheses via DFT

The synthesis of this compound typically involves the coupling of quinoline-2-carboxylic acid with benzylamine (B48309). DFT calculations can be employed to investigate the detailed mechanism of this amidation reaction, including the activation of the carboxylic acid, the nucleophilic attack by the amine, and the subsequent dehydration step. By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be determined.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Dynamics of this compound

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in a system, MD simulations can track the trajectory of a molecule, revealing its conformational changes and interactions with its environment.

Conformational Landscapes of this compound in Different Solvents

The three-dimensional structure of this compound is not rigid. The molecule possesses several rotatable bonds, allowing it to adopt a variety of conformations. The relative stability of these conformations can be influenced by the surrounding solvent. MD simulations can be used to explore the conformational landscape of this compound in different solvents, identifying the most populated conformational states and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its biological activity and physical properties.

Table 2: Hypothetical Torsional Angle Preferences for this compound in Different Solvents

| Solvent | Dihedral Angle (Quinoline-C-N-Benzyl) | Population (%) |

| Water | 180° (anti) | 70 |

| 60° (gauche) | 30 | |

| Chloroform | 180° (anti) | 45 |

| 60° (gauche) | 55 |

This table presents hypothetical values for illustrative purposes.

Interaction Dynamics of this compound with Solvent Molecules

The interaction between a solute and its surrounding solvent molecules is a key determinant of its solubility, stability, and reactivity. MD simulations can provide a detailed picture of these interactions, revealing the structure of the solvation shell and the dynamics of solvent exchange. researchgate.netresearchgate.net For this compound, MD simulations can be used to study the hydrogen bonding patterns between the amide group and water molecules, as well as the non-polar interactions between the aromatic rings and organic solvents. This provides a molecular-level understanding of its solvation properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. drugdesign.org For analogues of this compound, QSAR studies are pivotal in understanding how structural modifications influence their therapeutic effects. These models are built by calculating molecular descriptors that quantify various physicochemical properties of the molecules and relating them to their observed biological activities through statistical methods. drugdesign.orgresearchgate.net

The predictive power of a QSAR model relies heavily on the selection of appropriate molecular descriptors. These descriptors are numerical values that characterize the chemical structure of a molecule. For quinoline carboxamide derivatives, a variety of descriptors are employed to capture the electronic, steric, hydrophobic, and topological features that govern their interaction with biological systems. researchgate.netnih.gov

Commonly used descriptors for this class of compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electronegativity (χ). These are often calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.net

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that quantifies the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Steric and Topological Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR), molecular volume (Vm), and connectivity indices (e.g., chiv1) are used to describe steric effects and molecular branching. drugdesign.orgresearchgate.netresearchgate.net

3D-QSAR Field Descriptors: In methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), descriptors are derived from 3D fields surrounding the molecules. These include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, providing a more detailed picture of the structural requirements for activity. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Analogues

| Descriptor Type | Specific Descriptor | Information Provided |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Dipole Moment (μ) | Molecular polarity | |

| Electronegativity (χ) | Tendency to attract electrons | |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability |

| Connectivity Index (chiv1) | Molecular branching and shape | |

| 3D Field | CoMFA/CoMSIA Fields | 3D spatial distribution of steric, electrostatic, and other properties |

This table summarizes common descriptor types used in QSAR studies of quinoline derivatives and related compounds. drugdesign.orgresearchgate.netnih.govresearchgate.net

Modern QSAR studies increasingly employ sophisticated machine learning (ML) algorithms to build more accurate and robust predictive models, overcoming the limitations of traditional linear methods. nih.gov For structure-activity relationship (SAR) studies of this compound analogues, various ML techniques can be applied. nih.gov

Key machine learning approaches include:

Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). scielo.org.mxscispace.com

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. scispace.com

Support Vector Machines (SVM): A powerful classification and regression algorithm that works by finding the optimal hyperplane that separates data points into different classes or predicts a continuous value. nih.gov

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.govnih.gov

Artificial Neural Networks (ANN) and Deep Neural Networks (DNN): These are complex, non-linear models inspired by the human brain. nih.govscispace.com DNNs, with multiple hidden layers, can capture highly intricate patterns in the data, making them suitable for large and complex datasets in drug discovery. nih.gov

These ML models are validated using internal and external validation techniques to ensure their predictive power and reliability for new, untested compounds. nih.govnih.gov

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex. mdpi.com This method is crucial for understanding the potential mechanism of action of this compound by simulating its interaction with various biological targets at the molecular level. nih.gov

Docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues within the binding site of a target protein. For quinoline carboxamide derivatives, these interactions typically include:

Hydrogen Bonds: These are critical for binding affinity and specificity. The amide group (-CONH-) in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming interactions with polar residues in the protein's active site. mdpi.com

Hydrophobic Interactions: The quinoline and benzyl rings are aromatic and hydrophobic, allowing them to interact favorably with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. nih.gov

π-π Stacking: The aromatic rings of the quinoline and benzyl moieties can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine within the binding pocket. mdpi.com

Halogen Bonds: If substituents are present on the aromatic rings, halogen bonds can also contribute to the binding interactions. mdpi.com

For example, docking studies on related quinoline carboxamides have shown interactions with key residues in enzymes like P2X7R antagonists, EGFR, and carbonic anhydrase. mdpi.comnih.gov Analysis of N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives revealed important interactions with amino acid residues of monoamine oxidase (MAO) and cholinesterase (ChE) receptors. nih.gov

A primary output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the protein target. This score, typically expressed in units of energy (e.g., kcal/mol), helps to rank different compounds based on their predicted binding strength. nih.gov A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and higher predicted affinity. nih.govnih.gov

Studies on various quinoline derivatives have reported a range of docking scores and binding affinities against different targets. For instance, docking of quinoline derivatives against an HIV reverse transcriptase binding site yielded docking scores as high as -10.675 kcal/mol for the most potent compound. nih.gov Similarly, studies on thiopyrano[2,3-b]quinoline derivatives reported binding affinities ranging from -5.3 to -6.1 kcal/mol against the anticancer peptide CB1a. nih.gov These values serve as a benchmark for predicting the potential binding affinity of this compound to its targets.

Table 2: Examples of Predicted Binding Affinities for Quinoline Derivatives from Docking Studies

| Compound Class | Protein Target | Predicted Binding Affinity / Docking Score (kcal/mol) | Reference |

| Quinoline Derivatives | HIV Reverse Transcriptase (4I2P) | -10.675 | nih.gov |

| Oxoquinoline-carboxamides | Epidermal Growth Factor Receptor (EGFR) | -8.839 | mdpi.com |

| Thiopyrano[2,3-b]quinolines | Anticancer Peptide CB1a (2IGR) | -5.3 to -6.1 | nih.gov |

| Carboxamide Derivatives | Glucosamine-6-phosphate synthase (2VF5) | -9.5 | researchgate.net |

This table presents examples of predicted binding affinities from molecular docking studies on various quinoline-containing compounds.

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Structure-based virtual screening utilizes molecular docking to screen a library of compounds against a specific protein target. nih.gov This approach can be used to identify novel biological targets for this compound or to discover new analogues with improved activity against a known target.

The process involves docking a large database of compounds into the binding site of a target protein and ranking them based on their docking scores. nih.gov This allows for the rapid and cost-effective identification of a smaller subset of promising "hit" compounds for further experimental testing. For example, virtual screening of a library of quinoline drugs was performed against several targets of SARS-CoV-2, including the main protease (MPro) and the spike protein's receptor-binding domain (RBD), to identify potential inhibitors. nih.gov Similarly, machine learning models combined with docking can be used to screen for inhibitors of targets like BCL2. nih.gov This methodology could be applied to explore the polypharmacology of this compound by screening it against a panel of known protein targets.

Exploration of Biological Activities and Mechanisms of Action of N Benzylquinoline 2 Carboxamide

Anti-Infective Potential of N-benzylquinoline-2-carboxamide

The quest for novel anti-infective agents is a critical area of pharmaceutical research. The potential of this compound as an agent against various pathogens is an area of interest, with some specific in vitro studies available.

Anti-Bacterial Activity of this compound against Specific Pathogens: In Vitro Studies

Research into the anti-bacterial spectrum of this compound has included its evaluation against several mycobacterial strains. A study by Jampilek and colleagues in 2012 investigated the antimycobacterial activity of a series of substituted quinoline-2-carboxamides, including this compound (referred to as compound 10 in the study). nih.gov

The in vitro antimycobacterial activity was determined against Mycobacterium tuberculosis H37Ra, Mycobacterium kansasii, Mycobacterium smegmatis, and Mycobacterium avium subsp. paratuberculosis. The results, presented as minimum inhibitory concentrations (MIC), indicate the lowest concentration of the compound required to inhibit the visible growth of the bacteria.

The study revealed that this compound exhibited varying degrees of activity against the tested mycobacterial strains. The specific MIC values are detailed in the table below.

Table 1: In Vitro Antimycobacterial Activity of this compound

| Mycobacterial Strain | MIC (µM/L) |

|---|---|

| Mycobacterium tuberculosis H37Ra | >500 |

| Mycobacterium kansasii | >500 |

| Mycobacterium smegmatis | >500 |

| Mycobacterium avium subsp. paratuberculosis | >500 |

Data sourced from Jampilek et al., 2012. nih.gov

Based on the available data, this compound did not demonstrate significant inhibitory activity against the tested mycobacterial strains under the experimental conditions, with MIC values exceeding 500 µM/L. nih.gov

Anti-Fungal Activity of this compound: Cell Wall/Membrane Disruption Mechanisms

Based on a comprehensive review of the available scientific literature, no studies have been identified that specifically investigate the anti-fungal activity of this compound or its potential mechanisms of action involving cell wall or membrane disruption.

Anti-Parasitic Activity of this compound: Target Specificity and Enzyme Inhibition

A thorough search of published research has revealed no studies concerning the anti-parasitic activity of this compound, its target specificity, or its potential for enzyme inhibition in parasitic organisms.

Anti-Viral Activity of this compound: Replication Cycle Interference

There is currently no available data in the peer-reviewed scientific literature regarding the anti-viral activity of this compound or its ability to interfere with viral replication cycles.

Anti-Cancer Activity of this compound

The evaluation of quinoline (B57606) derivatives for anti-cancer properties is an active area of research. Some quinoline-based compounds have been shown to act as anti-proliferative agents through various mechanisms, including DNA intercalation and inhibition of key enzymes in cancer progression. ijmphs.com

In Vitro Cytotoxicity of this compound Against Cancer Cell Lines: Apoptosis Induction and Cell Cycle Arrest

The cytotoxic potential of this compound has been evaluated in vitro against the human monocytic leukemia cell line THP-1. The study by Jampilek et al. (2012) assessed the cytotoxicity of this compound. nih.gov The results of this in vitro cytotoxicity assay are presented in the table below.

Table 2: In Vitro Cytotoxicity of this compound against THP-1 Cell Line

| Cell Line | IC50 (µM) |

|---|---|

| THP-1 (human monocytic leukemia) | >30 |

Data sourced from Jampilek et al., 2012. nih.gov

The data indicates that the 50% inhibitory concentration (IC50) for this compound against the THP-1 cell line was greater than 30 µM, suggesting limited cytotoxicity against this specific cancer cell line under the tested conditions. nih.gov

Detailed studies on the mechanisms of cytotoxicity, specifically concerning the induction of apoptosis or cell cycle arrest by this compound in any cancer cell line, are not available in the current body of scientific literature. While other quinoline-2-carboxamide (B1208818) derivatives have been reported to induce apoptosis and cell cycle arrest, these findings cannot be directly extrapolated to this compound without specific experimental evidence. ijmphs.com

Mechanism of Action of this compound in Cancer Cells: Kinase Inhibition, DNA Intercalation, and Tubulin Polymerization

The anticancer potential of quinoline carboxamides is attributed to several mechanisms of action that disrupt cancer cell proliferation and survival.

Kinase Inhibition: The quinoline carboxamide scaffold is a recognized pharmacophore in the development of kinase inhibitors, a major class of targeted cancer therapy. nih.gov Various derivatives have shown potent inhibitory activity against key kinases involved in cancer progression. For instance, quinoline-based molecules are known to target receptors like c-Met, VEGFR, and proteins in the PI3K/AkT/mTOR signaling pathway. nih.gov

Specific studies on quinoline-4-carbohydrazide (B1304848) hybrids linked to an acrylamide (B121943) moiety have identified potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. rsc.orgrsc.org One such derivative, 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide, demonstrated strong inhibitory activity against EGFR with an IC50 value of 0.22 μM, which is comparable to the standard drug Lapatinib (IC50 = 0.18 μM). rsc.org This inhibition of EGFR signaling can lead to the suppression of cancer cell growth and the induction of apoptosis. rsc.orgrsc.org

Table 1: EGFR Kinase Inhibitory Activity of Quinoline-Carboxamide Derivatives

DNA Intercalation: Another proposed mechanism for the anticancer effect of quinoline derivatives is their ability to intercalate into DNA. Molecular modeling studies on phenylquinoline-8-carboxamide analogues suggest that this class of compounds can insert themselves between DNA base pairs. nih.gov Specifically, derivatives with a phenyl substituent at the 2-position of the quinoline ring were calculated to have high binding energies, with the phenyl group engaging in stacking interactions with DNA base pairs. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Tubulin Polymerization: Microtubule-targeting agents are a cornerstone of chemotherapy, and their mechanism often involves the inhibition of tubulin polymerization, which is critical for cell division. nih.govnih.gov While various chemical scaffolds, such as isocombretastatins and benzimidazoles, are known to act as tubulin polymerization inhibitors, direct evidence specifically linking this compound to this mechanism is not prominently featured in the reviewed literature. nih.govnih.govgoogle.com However, given that disruption of microtubule dynamics is a common anticancer strategy, it remains a potential, though unconfirmed, mechanism of action for this class of compounds.

This compound in Combination Therapies: Preclinical Synergistic Effects

The strategy of combining targeted therapies with conventional chemotherapeutic drugs is a promising approach to enhance efficacy and overcome drug resistance. nih.govyoutube.com This approach can lead to synergistic effects, where the combined treatment is more effective than the sum of its individual components. researchgate.net While the concept is well-established for various agents, including other complex heterocyclic compounds, specific preclinical studies detailing the synergistic effects of this compound in combination with other anticancer drugs are not extensively available in the current body of research. nih.govyoutube.comgoogle.com Future research may explore the potential of this compound to enhance the activity of standard chemotherapies in various cancer models.

Selectivity Profiles of this compound against Cancer vs. Normal Cells

An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. Several studies on quinoline and isoquinoline (B145761) carboxamide derivatives have demonstrated promising selectivity. Research on a range of quinoline and isoquinoline derivatives showed that they possessed selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and K-562 (bone marrow cancer), while remaining inactive against normal baby hamster kidney cells (BHK-21). nih.gov Similarly, another study highlighted that α-mangosteen, a different type of bioactive compound, presented lower cytotoxicity against normal cells compared to cancer cells. mdpi.com This suggests that the quinoline carboxamide scaffold has the potential for a favorable selectivity profile, a crucial characteristic for developing safer chemotherapeutic agents.

Neurobiological Activities of this compound

Beyond its anticancer properties, the this compound scaffold and its analogs exhibit significant activities within the central nervous system.

Modulation of Neurotransmitter Systems by this compound: Receptor Binding and Transporter Inhibition

Quinoline derivatives have been shown to interact with multiple targets in the nervous system, including receptors and enzymes that regulate neurotransmitter levels.

P2X7 Receptor Antagonism: A series of quinoline-carboxamide derivatives have been identified as potent and selective antagonists of the P2X7 receptor, an ATP-gated ion channel involved in neuroinflammation and other pathological conditions. nih.gov One derivative with a 4-iodo substitution was particularly potent, with an IC50 value of 0.566 μM. nih.gov The antagonism of this receptor represents a potential therapeutic avenue for neurological and inflammatory disorders.

Cholinesterase and Monoamine Oxidase Inhibition: Analogs such as quinoline-sulfonamides have been investigated as multi-target inhibitors for neurodegenerative diseases. rsc.org Docking studies have shown that these compounds can form strong interactions with the active sites of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin (B10506) and dopamine. rsc.org These studies also indicate inhibitory potential against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. rsc.org The inhibition of these enzymes can help restore neurotransmitter balance, which is often disrupted in neurodegenerative and psychiatric disorders.

Table 2: Neurobiological Activity of Quinoline-Carboxamide Analogs

Neuroprotective Effects of this compound in In Vitro Models of Neurodegeneration

There is growing evidence for the neuroprotective effects of quinoline derivatives. In an in vitro model of cerebral ischemia using an oxygen-glucose-deprivation model in human neuroblastoma cells, quinolylnitrones, which are structurally related to quinoline carboxamides, have demonstrated significant neuroprotective properties. These compounds were shown to have promising anti-necrotic and anti-apoptotic effects.

Anti-Inflammatory and Immunomodulatory Activities of this compound

The quinoline and isoquinoline carboxamide scaffolds are associated with potent anti-inflammatory and immunomodulatory effects, acting through various molecular pathways.

Studies on isoquinoline-1-carboxamide (B73039) derivatives have shown that they can suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov The mechanism for this activity involves the inhibition of the mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Specifically, one derivative was found to prevent the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκB. nih.gov

Furthermore, close analogs like (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides have been evaluated for their in vivo anti-inflammatory effects. nih.gov These compounds displayed moderate to potent inhibitory effects on the cyclooxygenase-2 (COX-2) isozyme, a key enzyme in the inflammatory cascade. nih.gov One derivative, in particular, showed a COX-2 inhibitory effect (IC50 = 0.47μM) that was superior to the reference drug celecoxib. nih.gov Other studies on 2-phenyl quinoline-4-carboxamide derivatives also confirmed their anti-inflammatory activity in a carrageenan-induced rat paw edema model. alliedacademies.orgbiomedres.info These findings collectively establish the anti-inflammatory potential of this class of compounds. mdpi.comresearchgate.net

Table 3: Anti-Inflammatory Activity of Quinoline/Isoquinoline Carboxamide Analogs

Inhibition of Pro-inflammatory Mediators by Analogs of this compound: Cytokine Production and Enzyme Inhibition

Research into isoquinoline-1-carboxamide derivatives has demonstrated their capacity to suppress key pro-inflammatory mediators. In studies involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells, certain novel isoquinoline-1-carboxamides potently inhibited the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netnih.govnicoyalife.com Furthermore, these compounds were found to attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively, which are significant contributors to the inflammatory response. researchgate.netnih.govnicoyalife.com

One notable derivative, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101), not only suppressed pro-inflammatory mediators but also reversed the LPS-induced suppression of the anti-inflammatory cytokine IL-10. researchgate.netnih.govnicoyalife.com Similarly, studies on N-benzyltetrahydroisoquinolines, simplified analogs of berberine, have shown their ability to suppress the levels of LPS-induced inflammatory cytokines in both BV2 cells and primary microglia, suggesting a potential therapeutic role as anti-neuroinflammatory agents. nih.govnih.gov

The inhibition of lipoxygenases (LOX), another class of enzymes involved in inflammatory pathways, is a recognized strategy for developing anti-inflammatory agents. nih.govnih.gov While direct data on this compound is unavailable, the broader class of quinoline-carboxamides has been investigated for various enzymatic inhibitory activities. nih.gov

Table 1: Effects of Isoquinoline-1-Carboxamide Analogs on Pro-inflammatory Mediators

| Compound Class | Model System | Key Findings | Citations |

|---|---|---|---|

| Isoquinoline-1-carboxamide derivatives | LPS-stimulated BV2 microglial cells | Potent suppression of IL-6, TNF-α, and nitric oxide (NO) production. | researchgate.netnih.govnicoyalife.com |

| N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101) | LPS-stimulated BV2 microglial cells | Attenuated expression of iNOS and COX-2; reversed suppression of IL-10. | researchgate.netnih.govnicoyalife.com |

| N-benzyltetrahydroisoquinolines | LPS-stimulated BV2 cells and primary microglia | Suppressed inflammatory cytokine levels. | nih.govnih.gov |

Impact of Analogs of this compound on Immune Cell Function and Signaling Pathways

The anti-inflammatory effects of isoquinoline-1-carboxamide derivatives appear to be mediated through the modulation of key intracellular signaling pathways. In LPS-treated BV2 microglial cells, these compounds have been shown to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB) by preventing the phosphorylation of its inhibitory subunit, IκB. researchgate.netnih.govnicoyalife.com NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov

Furthermore, these analogs have been observed to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. researchgate.netnih.govnicoyalife.com The MAPK signaling cascades are upstream regulators of NF-κB and play a pivotal role in the inflammatory response. nih.gov The inhibition of both the MAPK and NF-κB pathways by these compounds underscores their potential as significant modulators of immune cell function. researchgate.netnih.govnicoyalife.com The activation of macrophages, which are central to the inflammatory process, is a key area of investigation for anti-inflammatory compounds. nih.gov

Enzyme Inhibition and Receptor Binding Studies of this compound and its Analogs

Detailed enzyme inhibition and receptor binding data for this compound are not currently available in the scientific literature. The following subsections are based on general methodologies and findings for related compound classes.

Specific biochemical assays for the validation of this compound targets have not been described. However, the evaluation of related isoquinoline-1-carboxamide derivatives has involved cell-based assays using LPS-stimulated BV2 microglial cells to measure the production of inflammatory mediators like NO, IL-6, and TNF-α. researchgate.netnih.gov For enzyme-specific interactions, standard enzymatic assays for COX and LOX would be employed. nih.gov The development of such assays is a crucial first step in identifying and validating the molecular targets of a new compound.

There is no specific data available for the IC50 or Ki values of this compound against pro-inflammatory enzymes. For some isoquinoline analogs, IC50 values have been determined for other enzyme systems, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), where nanomolar potencies were observed. nih.gov The determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are fundamental for quantifying the potency and mechanism of an inhibitor. nih.gov

Biophysical characterization of the binding of this compound to its target proteins using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) has not been reported. These methods are invaluable for understanding the thermodynamics and kinetics of binding interactions. nicoyalife.comnih.govnih.govlabmanager.com ITC directly measures the heat changes associated with binding, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction. nicoyalife.comlabmanager.com SPR, a label-free technique, monitors binding events in real-time, yielding data on association and dissociation rate constants (kon and koff), which are used to calculate the binding affinity (Kd). nicoyalife.comlabmanager.com Such studies would be essential to fully characterize the molecular interactions of this compound with its targets.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment of this compound in Animal Models

No preclinical pharmacokinetic or pharmacodynamic data for this compound in animal models has been found in the public domain. Preclinical PK/PD studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its in vivo efficacy. nih.govnih.gov These studies are critical for determining the therapeutic potential and for guiding the design of future clinical trials. nih.govnih.gov

Absorption and Distribution of this compound in Preclinical Models

Data regarding the specific absorption and distribution characteristics of this compound in preclinical models are not extensively available in the public domain. However, studies on related quinoline-2-carboxamide derivatives can provide insights into the potential behavior of this compound class. Research into similar structures suggests that quinoline-based compounds can exhibit variable absorption rates and distribution patterns, often influenced by their physicochemical properties such as lipophilicity and ionization state. The presence of the benzyl (B1604629) group on the amide nitrogen in this compound is likely to increase its lipophilicity, which could potentially enhance its ability to cross biological membranes and distribute into tissues. Further empirical studies are required to definitively characterize the absorption and distribution profile of this compound.

In Vivo Efficacy Mechanisms of this compound in Preclinical Disease Models (e.g., Target Engagement, Biomarker Modulation)

While the broader biological activities of some quinoline derivatives are known, specific in vivo efficacy data, including target engagement and biomarker modulation for this compound, are not well-documented in publicly accessible research. The quinoline scaffold is a common feature in many biologically active compounds, and their mechanisms of action are diverse. To understand the in vivo efficacy of this compound, it would be essential to conduct studies in relevant preclinical disease models. Such studies would need to assess the compound's ability to interact with its intended molecular target in a living organism (target engagement) and to produce a measurable change in a biomarker related to the disease process (biomarker modulation). Without such studies, any discussion of its in vivo efficacy mechanisms remains speculative.

Advanced Applications and Emerging Research Directions for N Benzylquinoline 2 Carboxamide

N-benzylquinoline-2-carboxamide in Coordination Chemistry and Metal Complexation

The structural architecture of this compound, featuring a quinoline (B57606) nitrogen atom, an amide group, and a benzyl (B1604629) moiety, makes it a versatile ligand for the coordination of metal ions. The nitrogen and oxygen atoms can act as donor sites, enabling the formation of stable metal complexes with diverse stereochemistries and properties.

Design and Synthesis of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The coordination mode of the ligand can be influenced by several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions. capes.gov.br Drawing parallels from structurally similar quinoline-2-carboxamide (B1208818) derivatives, this compound can act as a bidentate or tridentate ligand. capes.gov.br

In a typical synthesis, a methanolic solution of the metal chloride (e.g., NiCl2, CoCl2, CuCl2) is added to a hot methanolic solution of the this compound ligand. orientjchem.orgjchemlett.com The resulting mixture is then refluxed for several hours. The solid metal complex that precipitates upon cooling can be filtered, washed, and dried. orientjchem.org The stoichiometry of the resulting complexes, such as [M(L)Cl2] or [M(L)2]Cl2, where 'L' represents the this compound ligand, can be controlled by the molar ratio of the reactants.

For instance, studies on the related ligand N-(2-aminophenyl)quinoline-2'-carboxamide (o-LH) have shown the formation of complexes with general formulae Co(o-LH)2X2 (X = Cl, NCS), Ni(o-LH)2X2 (X = Cl, Br, NCS), and Cu(o-L)X (X = Cl, Br), where the ligand can be neutral or deprotonated. capes.gov.br This suggests that this compound could form analogous complexes with various transition metals.

Spectroscopic and Structural Characterization of this compound Metal Complexes

The characterization of this compound metal complexes relies on a combination of spectroscopic techniques and structural analysis to elucidate the coordination environment around the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the amide group. A shift in the C=O stretching frequency (ν(C=O)) to a lower wavenumber in the complex compared to the free ligand indicates coordination through the amide oxygen. Conversely, a significant shift or disappearance of the N-H stretching frequency (ν(N-H)) can suggest deprotonation and coordination of the amide nitrogen. For this compound, the IR spectrum shows characteristic bands for N-H stretching and C=O stretching. nih.gov In its metal complexes, changes in these bands would provide direct evidence of coordination.

NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize diamagnetic metal complexes. The chemical shifts of the protons and carbons in the ligand will be altered upon coordination to a metal ion. For paramagnetic complexes, NMR can provide information about the magnetic properties of the complex.

Electronic Spectroscopy: UV-Visible spectroscopy provides insights into the electronic transitions within the complex and the geometry of the coordination sphere. The d-d transitions of the metal ion are particularly informative for determining the stereochemistry (e.g., octahedral, tetrahedral, square planar) of the complex.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Ascertains the coordination mode of the amide group (O- or N-coordination). |

| NMR Spectroscopy | Characterizes diamagnetic complexes and provides magnetic information for paramagnetic complexes. |

| Electronic (UV-Vis) Spectroscopy | Provides insights into electronic transitions and the geometry of the coordination sphere. |

| X-ray Crystallography | Determines the precise three-dimensional structure, including bond lengths and angles. |

Catalytic Applications of this compound Metal Complexes in Organic Transformations

Metal complexes derived from quinoline-based ligands have shown significant promise as catalysts in a variety of organic transformations. While specific catalytic applications of this compound complexes are an emerging area of research, the inherent properties of the ligand suggest potential in several key reactions.

The presence of both a hard nitrogen donor (from the quinoline ring) and a borderline hard/soft oxygen or nitrogen donor (from the amide group) allows for the fine-tuning of the electronic properties of the central metal ion. This modulation is crucial for catalytic activity.

Potential catalytic applications include:

Cross-Coupling Reactions: Palladium and nickel complexes are widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. researchgate.net this compound-based palladium or nickel complexes could potentially serve as efficient catalysts for these transformations, facilitating the formation of carbon-carbon bonds. researchgate.net

Oxidation Reactions: Manganese, cobalt, and copper complexes are known to catalyze various oxidation reactions. The this compound ligand could stabilize these metals in different oxidation states, making the resulting complexes suitable for catalyzing the oxidation of alcohols, alkenes, and other organic substrates.

Asymmetric Catalysis: By introducing chiral centers into the benzyl group or other parts of the ligand, it is possible to synthesize chiral this compound ligands. Metal complexes of these chiral ligands could be employed as catalysts in asymmetric synthesis, leading to the selective formation of one enantiomer of a chiral product.

This compound in Supramolecular Chemistry and Materials Science

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding (via the amide N-H) and π-π stacking (via the quinoline and benzyl rings), makes it an attractive building block for the construction of supramolecular assemblies and functional materials.

Self-Assembly of this compound and Derivatives for Nanostructure Formation

The principles of self-assembly, driven by specific and directional non-covalent interactions, can be harnessed to organize this compound molecules into well-defined nanostructures. rsc.org The amide group is a particularly effective hydrogen-bonding motif, capable of forming strong and directional interactions that can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

The π-π stacking interactions between the aromatic quinoline and benzyl rings can further guide the self-assembly process, leading to ordered structures. The interplay between hydrogen bonding and π-π stacking can result in the formation of various nano-architectures, such as nanofibers, nanoribbons, and vesicles. The specific morphology of the self-assembled structures can be influenced by factors such as solvent polarity, temperature, and concentration. Recent studies on the self-assembly of other organic molecules have demonstrated the formation of nanoparticles with controlled size and stability, which can have applications in drug delivery. nih.gov

Development of Functional Materials Incorporating this compound: Luminescent or Responsive Materials

The quinoline moiety is known for its inherent fluorescence properties. This makes this compound a promising candidate for the development of luminescent materials. The emission properties of the molecule can be tuned by modifying the substituents on the quinoline ring or the benzyl group.

Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers can lead to materials with enhanced luminescent properties. The metal ions can act as nodes, while the this compound molecules serve as the linking ligands. The resulting materials could find applications in sensing, bioimaging, and light-emitting devices.

The responsive nature of the amide bond and the potential for conformational changes in the benzyl group could also be exploited to create responsive materials. For example, materials that change their color or fluorescence in response to external stimuli such as pH, temperature, or the presence of specific analytes could be developed. These "smart" materials have potential applications in sensors, switches, and controlled-release systems.

This compound as a Fluorescent Probe or Chemical Sensor

The development of fluorescent chemosensors is a rapidly advancing field, with applications ranging from environmental monitoring to medical diagnostics. The core principle involves a molecule (the sensor) that exhibits a change in its fluorescent properties upon binding to a specific analyte. While dedicated research on this compound as a fluorescent probe is still in its early stages, the broader class of quinoline-2-carboxamide derivatives has shown significant promise in this area.

Design of this compound-Based Chemosensors for Specific Analytes (e.g., Ions, Biomolecules)

The design of a chemosensor based on the this compound scaffold would involve the strategic incorporation of a recognition moiety capable of selectively binding to a target analyte. This recognition event would then trigger a change in the fluorescence of the quinoline core.

While specific examples for this compound are not yet prevalent in the literature, studies on analogous quinoline derivatives provide a blueprint for potential designs. For instance, the introduction of a sulfamoylphenyl group at the 8-position of the quinoline ring has led to the development of potent inhibitors for various carbonic anhydrase (CA) isoforms nih.gov. This "tail approach" demonstrates how modifying the quinoline scaffold can achieve specific biological targeting nih.gov.

Similarly, the synthesis of 8,8'-disulfanediylbis(this compound) points towards the potential for creating dimeric structures that could act as sensors for metal ions or other species capable of coordinating with the disulfide linkage and quinoline nitrogens nih.govescholarship.org.

Table 1: Potential Design Strategies for this compound-Based Chemosensors (Hypothetical)

| Target Analyte | Proposed Modification on this compound | Potential Sensing Mechanism |

| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Incorporation of aza-crown ether or polyamine chain | Chelation-induced fluorescence enhancement or quenching |

| Anions (e.g., F⁻, CN⁻) | Addition of a Lewis acidic group (e.g., boronic acid) | Anion binding leading to a change in intramolecular charge transfer |

| Biomolecules (e.g., specific proteins) | Attachment of a known protein-binding ligand | Binding event alters the local environment of the fluorophore |

Mechanism of Fluorescence Quenching or Enhancement in this compound Probes

The fluorescence of quinoline derivatives can be modulated through several mechanisms upon interaction with an analyte. These include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).

In the context of this compound, it is plausible that its fluorescence could be quenched by the presence of certain metal ions through a PET mechanism. In a typical PET sensor, the fluorophore (quinoline) is linked to a receptor. In the "off" state, an electron can be transferred from the receptor to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the receptor, this electron transfer is inhibited, leading to fluorescence enhancement (the "on" state).

Conversely, fluorescence quenching can also be a sensing mechanism. For example, the interaction of a fluorophore with a heavy atom or a paramagnetic species can induce quenching.

While specific studies on this compound are pending, research on related quinoline carboxamides has demonstrated these principles. For example, a study on various quinoline-2-carboxamides investigated their activity related to the inhibition of photosynthetic electron transport (PET), a process that inherently involves electron transfer and quenching mechanisms researchgate.net.

Application in Analytical Detection Methodologies for this compound

The potential analytical applications of this compound-based probes are vast. Fluorescence-based assays are highly sensitive and can be adapted for various formats, including solution-based measurements and solid-state sensors.

A study on an inhibitor of the proteasome subunit Rpn11 utilized a fluorescence polarization assay to screen a library of compounds, which included a derivative of this compound nih.gov. This highlights the utility of fluorescence-based methods in high-throughput screening for drug discovery. Fluorescence measurements in this study were recorded using a fluorescence plate reader with excitation and emission wavelengths at 320 and 400 nm, respectively nih.gov.

Bio-conjugation Strategies for this compound: Targeted Delivery and Imaging Probes

Bio-conjugation involves the covalent linking of a molecule, such as this compound, to a biological macromolecule like a peptide or an antibody. This strategy can be employed to create targeted drug delivery systems or imaging agents that can specifically accumulate in diseased tissues.

Covalent Linking of this compound to Targeting Ligands (e.g., Peptides, Antibodies)

To achieve covalent linking, the this compound molecule would need to be functionalized with a reactive group that can form a stable bond with a corresponding group on the targeting ligand. Common bio-conjugation chemistries include amide bond formation, maleimide-thiol coupling, and click chemistry.

For instance, a derivative of this compound could be synthesized with a terminal carboxylic acid or an activated ester on the benzyl ring. This functional group could then be reacted with a primary amine on a peptide or antibody to form a stable amide bond. While no direct examples of this compound bioconjugates are reported, the principles are well-established for other quinoline derivatives.

Radiosynthesis of this compound for Positron Emission Tomography (PET) as a Research Tool

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiotracers to visualize and quantify biological processes. The development of PET ligands based on the quinoline carboxamide scaffold is an active area of research.

While the radiosynthesis of this compound itself has not been specifically described, studies on analogous compounds provide a clear pathway for its potential development as a PET tracer. For example, various 4-oxo-quinoline derivatives have been successfully radiolabeled with carbon-11 (B1219553) ([¹¹C]) for imaging the cannabinoid type 2 (CB2) receptor nih.gov. The radiosynthesis typically involves the reaction of a precursor molecule with a radiolabeling agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, in the final step of the synthesis.

Table 2: Research on Radiolabeled Quinoline Carboxamide Derivatives for PET Imaging

| Radiotracer | Target | Precursor | Radiolabeling Agent | Radiochemical Yield (EOB) | Molar Activity (GBq/µmol) | Reference |

| [¹¹C]RS-016 | CB2 Receptor | Desmethyl-RS-016 | [¹¹C]CH₃I | 30-40% | 50-100 | nih.gov |

This data for a related quinoline carboxamide suggests that a similar strategy could be applied to this compound, provided a suitable precursor is synthesized. The development of such a radiotracer could enable the non-invasive in vivo study of biological targets with which this compound or its derivatives may interact.

Patent Landscape and Commercial Research Trends for this compound and Analogues

The commercial and academic interest in quinoline derivatives is underscored by the active patenting landscape and the involvement of numerous pharmaceutical companies in their research and development. While patents specifically naming "this compound" are not abundant, the broader class of quinoline-2-carboxylic acid derivatives is a subject of significant intellectual property activity.

One notable patent, PL335865A1, discloses a "Derivative of quinoline-2-carboxylic acid" for use as an antagonist of stimulating amino acids, indicating potential applications in neurological disorders. This patent highlights the therapeutic potential of the quinoline-2-carboxamide core structure.

Commercial research is heavily focused on the development of quinoline derivatives as anticancer agents. A 2023 analysis identified over 60 companies engaged in the development and application of quinoline derivatives for oncology. pharmaceutical-technology.com This intense focus suggests that analogues of this compound with potent anticancer activity would be of high commercial interest.

The following table provides a snapshot of the patent landscape and commercial research trends for quinoline derivatives, which is indicative of the potential commercial trajectory for this compound.

| Research Area | Key Research Findings | Relevant Patent Information | Companies with Active Research Programs |

| Anticancer | Quinolone and quinoline carboxamide derivatives have shown significant potential as anticancer agents, with some compounds acting as topoisomerase or protein kinase inhibitors. nih.gov | Patents for quinoline derivatives as anticancer agents are numerous, with a focus on kinase inhibitors. | Exelixis, Vertex Pharmaceuticals, Bristol-Myers Squibb, Pfizer, Bayer. pharmaceutical-technology.com |

| Neurological Disorders | (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been investigated as multi-target inhibitors of monoamine oxidase and cholinesterase for potential use in treating depression and neurodegenerative disorders. mdpi.com | A patent for a "Derivative of quinoline-2-carboxylic acid" highlights its potential as an antagonist of stimulating amino acids. | Research in this area appears to be more prominent in academic and preclinical stages. |

| Antimicrobial | Substituted quinoline-2-carboxamides have demonstrated in vitro activity against various mycobacterial species. nih.gov | A patent for benzoquinolizine-2-carboxylic acid compositions suggests applications in treating bacterial infections. google.comgoogle.com | Wockhardt Ltd. has been assigned patents related to benzoquinolizine-2-carboxylic acid compositions. google.com |

| Antimalarial | Quinoline-4-carboxamide derivatives have shown potent multistage antimalarial activity, including against drug-resistant strains. acs.org | While specific patents for this compound in this area are not prominent, the broader quinoline class is a key area for antimalarial drug patents. | Research is often a collaboration between academic institutions and non-profit organizations. |

It is important to note that the commercialization of any new chemical entity, including this compound, is a lengthy and complex process. The data presented here reflects the current research and patenting trends, which can be indicative of future commercial developments.

Conclusion and Future Perspectives on N Benzylquinoline 2 Carboxamide Research

Summary of Key Findings on N-benzylquinoline-2-carboxamide across Synthetic, Computational, and Bioactivity Domains

Synthetic approaches to this compound and related compounds are well-established, typically involving the condensation of quinoline-2-carbonyl chloride with substituted benzylamines. nih.gov This method allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov

Computationally, molecular docking studies have been instrumental in elucidating the binding modes of these compounds with various biological targets. For instance, docking studies have revealed key interactions between this compound derivatives and enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), highlighting the role of the quinoline (B57606) ring in π–π stacking and the carboxamide moiety as a hydrogen bond donor/acceptor. mdpi.comnih.gov These in-silico models have been crucial in explaining the observed biological activities and guiding the design of more potent analogs. mdpi.comsci-hub.se

From a bioactivity perspective, derivatives of the this compound scaffold have demonstrated a broad range of biological effects. Notably, they have shown promise as inhibitors of enzymes involved in neurodegenerative diseases and as anticancer agents. For example, certain derivatives have exhibited inhibitory activity against MAO-A, MAO-B, and butyrylcholinesterase (BChE). mdpi.comnih.gov Furthermore, quinoline-carboxamide derivatives have been investigated as P2X7 receptor antagonists, showing potential in cancer therapy by inducing apoptotic cell death. nih.gov Some compounds have also displayed significant antimycobacterial activity. nih.gov

Table 1: Selected Bioactivities of this compound Derivatives

| Compound Class | Target/Activity | Key Findings | Reference |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | MAO-A and MAO-B inhibition | Some derivatives showed selective inhibition of MAO-A with IC50 values in the low micromolar range. | mdpi.com |

| Quinoline-carboxamide derivatives | P2X7R antagonism | Identified potent and selective antagonists of the human P2X7 receptor, with some compounds showing anti-proliferative effects. | nih.gov |

| N-Cycloheptylquinoline-2-carboxamide and related compounds | Antimycobacterial activity | Demonstrated higher activity against M. tuberculosis than standard drugs like isoniazid. | nih.gov |

| Quinoline-2-carboxamide (B1208818) based chalcones | EGFR inhibition | Molecular docking studies indicated good binding energies towards the EGFR receptor. | sci-hub.se |

Unresolved Challenges and Research Gaps for this compound

Despite the promising findings, several challenges and research gaps remain. A primary challenge is the translation of in-vitro potency to in-vivo efficacy. While many derivatives show promising activity in biochemical and cellular assays, their pharmacokinetic and pharmacodynamic profiles in animal models are often not extensively studied. nih.gov

Furthermore, while SAR studies have provided valuable insights, a more comprehensive understanding of the structural requirements for selective activity against specific targets is needed. nih.govnih.gov For instance, developing derivatives that are highly selective for one enzyme subtype over another (e.g., MAO-A vs. MAO-B) remains a significant hurdle.

Another gap is the limited investigation into the long-term toxicity and metabolic stability of these compounds. While some studies have shown low cytotoxicity in specific cell lines, more comprehensive toxicological evaluations are necessary for further development. nih.govnih.gov The development of drug resistance is a potential challenge for antimicrobial and anticancer applications that has not been extensively addressed.

Promising Avenues for Future Investigation of this compound

Future research on this compound should focus on several promising avenues. One key area is the exploration of this scaffold against a wider range of biological targets. Given its structural features, it could be investigated for activity against kinases, proteases, and other enzymes implicated in various diseases. nih.gov

The use of advanced computational techniques, such as molecular dynamics simulations, could provide deeper insights into the dynamic interactions between these compounds and their targets, aiding in the rational design of next-generation inhibitors. nih.gov Additionally, the synthesis and evaluation of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, could lead to compounds with novel mechanisms of action or improved potency. nih.gov

Investigating the potential of these compounds in combination therapies is another promising direction. For example, in cancer treatment, combining a P2X7 receptor antagonist with other chemotherapeutic agents could lead to synergistic effects and overcome drug resistance. nih.govmdpi.com

Strategic Directions for the Development of this compound as a Research Tool or Preclinical Lead Compound

To advance this compound derivatives towards clinical application, a strategic focus on lead optimization is crucial. This involves systematically modifying the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A critical aspect of this will be to conduct thorough in-vivo studies in relevant animal models of disease to validate the therapeutic potential observed in-vitro. nih.gov

For development as a research tool, highly potent and selective derivatives could be functionalized to create chemical probes. These probes could be used to study the biological roles of their target proteins in health and disease.

A multidisciplinary approach, involving medicinal chemists, computational scientists, pharmacologists, and toxicologists, will be essential. nih.gov Enhanced collaboration between academic research groups and pharmaceutical companies could also accelerate the development process, bridging the gap between basic research and clinical application. nih.gov The development of robust and scalable synthetic routes will also be critical for producing these compounds in the quantities required for preclinical and clinical studies. researchgate.netdrugtargetreview.com

Q & A

Q. What are the established synthetic routes for N-benzylquinoline-2-carboxamide, and how is structural purity confirmed?

this compound is synthesized via nucleophilic substitution, where quinoline-2-carboxylic acid derivatives react with benzylamine. For example, 8,8'-disulfanediylbis(this compound) is prepared by reacting precursor 14b with benzylamine in anhydrous CH2Cl2, followed by purification via silica gel chromatography . Structural confirmation relies on <sup>1</sup>H NMR (e.g., δ 9.50 ppm for the amide proton), <sup>13</sup>C NMR (e.g., δ 164.13 ppm for the carbonyl group), and HR-MS (observed [M+H]<sup>+</sup> at 263.1202 m/z) .

Q. What spectroscopic benchmarks are critical for validating this compound?

Key spectroscopic data include:

- IR : A strong absorption at ~1,657 cm<sup>−1</sup> (C=O stretch) .

- <sup>1</sup>H NMR : Distinct signals for the benzyl group (δ 4.59 ppm, d, J = 6.5 Hz) and quinoline protons (δ 8.56–7.20 ppm) .

- HR-MS : Exact mass matching the molecular formula (C17H15N2O) .

| Technique | Key Peaks/Data | Significance |

|---|---|---|

| IR | 1,657 cm<sup>−1</sup> | Confirms amide bond formation |

| <sup>1</sup>H NMR | δ 4.59 ppm (benzyl CH2) | Validates benzyl substitution |

| HR-MS | 263.1202 m/z ([M+H]<sup>+</sup>) | Ensures molecular formula accuracy |

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Yield optimization involves:

- Solvent selection : Anhydrous CH2Cl2 minimizes side reactions .

- Catalyst use : Triphenylphosphine (PPh3) in THF/H2O enhances azide-to-amine conversion in related quinoline carboxamides .

- Temperature control : Room-temperature reactions reduce decomposition risks . Comparative studies show that yields improve from 60% to >80% when using stoichiometric benzylamine and inert atmospheres .

Q. How should researchers address discrepancies in NMR data between synthetic batches?

Contradictions in NMR signals (e.g., shifts in aromatic protons) may arise from:

Q. What structure-activity relationship (SAR) insights exist for this compound in biological systems?

The benzyl group enhances lipophilicity, improving membrane permeability in multi-target inhibitors. For example, (S)-N-benzyl-dihydroisoquinoline derivatives show enhanced activity against kinases compared to non-benzylated analogs . Substitution at the quinoline 8-position (e.g., sulfonyl groups) further modulates selectivity for proteasome subunits like Rpn11 .

| Modification | Biological Impact | Reference |

|---|---|---|

| Benzyl substitution | Increased kinase inhibition | |

| 8-Sulfonyl addition | Proteasome subunit Rpn11 selectivity |

Methodological Guidance

Q. How to design experiments evaluating the stability of this compound under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines .

Q. What computational tools are recommended for predicting the reactivity of this compound?

- Density Functional Theory (DFT) : Models electron distribution for predicting nucleophilic/electrophilic sites .

- Molecular docking : Software like AutoDock Vina assesses binding affinity to targets (e.g., proteasomes) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of this compound derivatives?

Discrepancies may stem from:

- Assay conditions : Variances in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Purity thresholds : Impurities >5% significantly alter IC50 values; validate via LC-MS .

- Solubility factors : Use co-solvents (e.g., DMSO) at concentrations <0.1% to avoid cytotoxicity .

Ethical and Compliance Considerations

- Regulatory compliance : Adhere to NIH guidelines for in vitro studies; avoid human/animal testing without approval .

- Data reporting : Follow COPE guidelines to ensure reproducibility and transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.